molecular formula C19H16ClFN2S2 B447570 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 331841-09-9

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B447570
CAS No.: 331841-09-9
M. Wt: 390.9g/mol
InChI Key: WACHXOWLDYHMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of thiazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multi-step reactions. One common method includes the reaction of 4-chloro-3-fluoroaniline with 4,4,7-trimethyl-4,5-dihydrothiazolo[5,4-c]quinoline-1(2H)-thione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of a thiazoloquinoline core with chloro and fluoro substituents enhances its potential for diverse applications in medicinal chemistry .

Properties

CAS No.

331841-09-9

Molecular Formula

C19H16ClFN2S2

Molecular Weight

390.9g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C19H16ClFN2S2/c1-10-4-6-12-15(8-10)22-19(2,3)17-16(12)18(24)23(25-17)11-5-7-13(20)14(21)9-11/h4-9,22H,1-3H3

InChI Key

WACHXOWLDYHMIH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=C(C=C4)Cl)F

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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